

# Physical and chemical properties of (1-Phenylpiperidin-4-yl)methanol

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## Compound of Interest

Compound Name: (1-Phenylpiperidin-4-yl)methanol

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An In-depth Technical Guide to the Physical and Chemical Properties of **(1-Phenylpiperidin-4-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **(1-Phenylpiperidin-4-yl)methanol**. The information is compiled from various sources to aid in research and development activities.

## Chemical Structure and Identifiers

**(1-Phenylpiperidin-4-yl)methanol** is a chemical compound with a piperidine ring substituted at the 1-position with a phenyl group and at the 4-position with a hydroxymethyl group.

Identifier	Value
IUPAC Name	(1-Phenylpiperidin-4-yl)methanol
CAS Number	697306-45-9
Molecular Formula	C <sub>12</sub> H <sub>17</sub> NO
Molecular Weight	191.27 g/mol
Canonical SMILES	C1CN(CCC1CO)C2=CC=CC=C2
InChI Key	TXXOCHYAPLXLKC-UHFFFAOYSA-N

## Physicochemical Properties

A summary of the known and predicted physical and chemical properties of **(1-Phenylpiperidin-4-yl)methanol** is presented below. Experimental values are prioritized, and predicted values are noted accordingly.

Property	Value	Source
Melting Point	166-167 °C (for phenyl(piperidin-4-yl)methanol) [1]	Experimental (related compound)
Boiling Point	332.0±22.0 °C[1]	Predicted
Water Solubility	2383.23 mg/L[2]	Predicted
logP (Octanol/Water Partition Coefficient)	3.1[3]	Predicted
pKa	14.13±0.20[1]	Predicted

## Spectral Data

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.23-7.28	m	2H	Ar-H
6.81-6.96	m	3H	Ar-H
3.69-3.74	m	2H	-CH <sub>2</sub> - (piperidine ring)
3.55	t, J=5.8Hz	2H	-CH <sub>2</sub> OH
2.72	td, J=12.2, 2.4Hz	2H	-CH <sub>2</sub> - (piperidine ring)
1.83-1.88	m	2H	-CH <sub>2</sub> - (piperidine ring)
1.62-1.69	m	1H	-CH- (piperidine ring)
1.25-1.46	m	2H	-CH <sub>2</sub> - (piperidine ring)

## <sup>13</sup>C NMR Spectroscopy

While specific experimental <sup>13</sup>C NMR data for **(1-Phenylpiperidin-4-yl)methanol** is not readily available in the searched literature, predicted shifts can be estimated based on the structure and data from similar compounds. Generally, one would expect signals for the aromatic carbons (between 110-150 ppm), the piperidine ring carbons (between 25-60 ppm), and the hydroxymethyl carbon (around 60-70 ppm).

## Infrared (IR) Spectroscopy

An experimental IR spectrum for **(1-Phenylpiperidin-4-yl)methanol** is not available in the searched literature. However, characteristic absorption bands can be predicted based on its functional groups:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3600-3200 (broad)	O-H	Stretching
3100-3000	C-H (aromatic)	Stretching
3000-2850	C-H (aliphatic)	Stretching
1600, 1500, 1450	C=C (aromatic)	Stretching
1260-1000	C-O	Stretching
1250-1000	C-N	Stretching

## Mass Spectrometry

Experimentally determined mass spectrometry data for **(1-Phenylpiperidin-4-yl)methanol** is not available in the provided search results. The predicted monoisotopic mass is 191.131014 Da.<sup>[3]</sup> In a typical electron ionization (EI) mass spectrum, one would expect to see the molecular ion peak [M]<sup>+</sup> at m/z 191, along with fragmentation patterns corresponding to the loss of the hydroxyl group, parts of the piperidine ring, and the phenyl group.

## Experimental Protocols

### Synthesis of (1-Phenylpiperidin-4-yl)methanol

Method: Reduction of ethyl 1-phenylpiperidine-4-carboxylate.

Procedure:

- Dissolve ethyl 1-phenylpiperidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add lithium aluminum hydride (LiAlH<sub>4</sub>) (1.25 eq) to the cooled solution.
- Stir the reaction mixture at 0 °C for 2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).

- Upon completion, carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield **(1-Phenylpiperidin-4-yl)methanol**.



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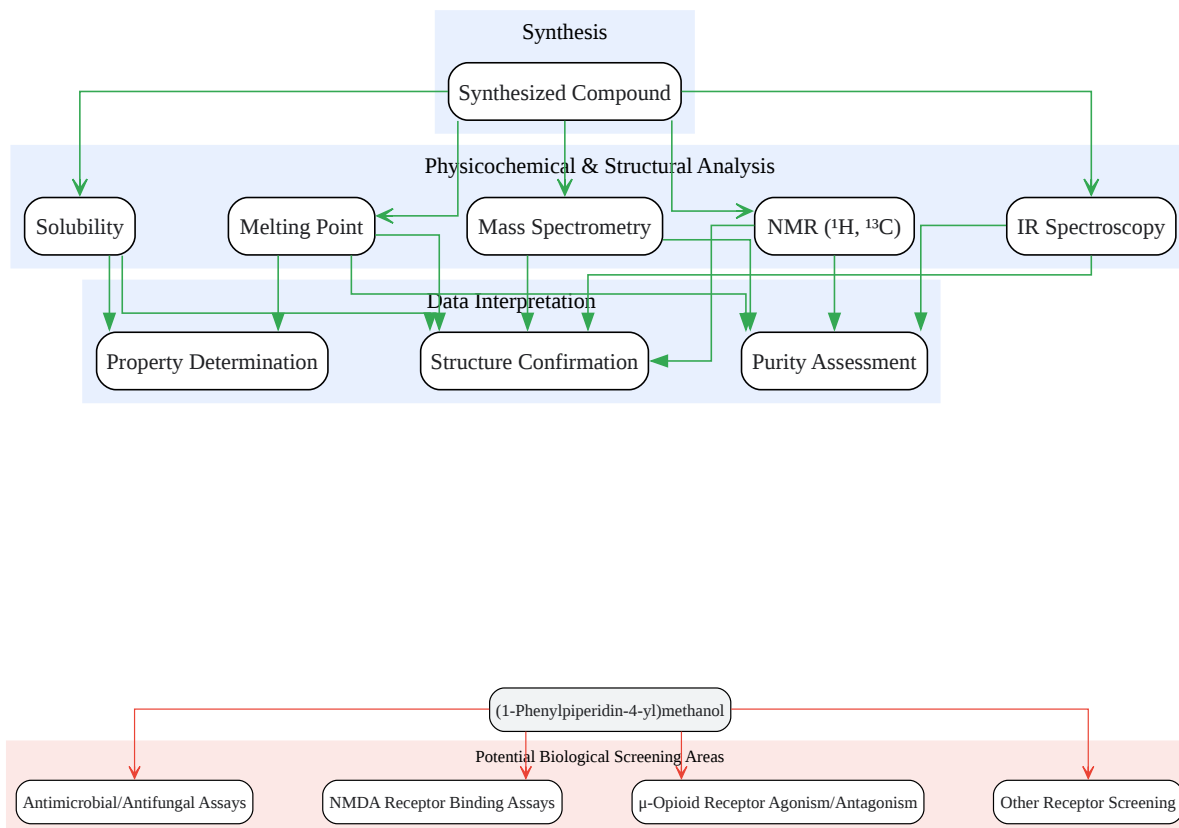
Caption: Synthetic workflow for **(1-Phenylpiperidin-4-yl)methanol**.

## Determination of Physicochemical Properties (General Protocols)

The following are general experimental protocols that can be adapted for the determination of the physicochemical properties of **(1-Phenylpiperidin-4-yl)methanol**.

- A small, finely powdered sample of the compound is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated slowly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[2]
- Add a small, accurately weighed amount of the solute (e.g., 1-5 mg) to a known volume of the solvent (e.g., 1 mL) in a vial.
- Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- Centrifuge the mixture to separate the undissolved solid.

- Analyze the concentration of the solute in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Dissolve an accurately weighed sample (typically 5-20 mg for  $^1\text{H}$  NMR, 20-100 mg for  $^{13}\text{C}$  NMR) in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to an NMR tube.
- Acquire the spectrum on an NMR spectrometer, using appropriate parameters (e.g., pulse sequence, acquisition time, number of scans) to obtain a good signal-to-noise ratio.
- Process the raw data (Fourier transformation, phasing, baseline correction) to obtain the final spectrum.
- For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Place the sample in the IR spectrometer.
- Record the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC, or LC).
- Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- Separate the resulting ions based on their mass-to-charge ratio in the mass analyzer.
- Detect the ions to generate the mass spectrum.



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